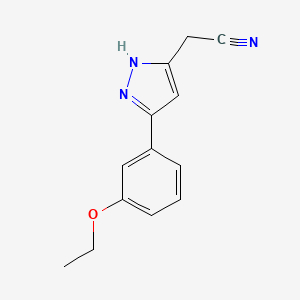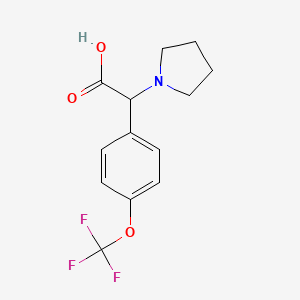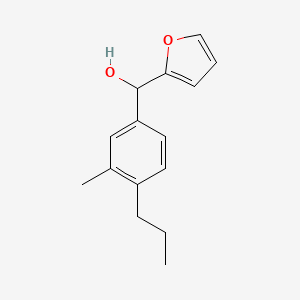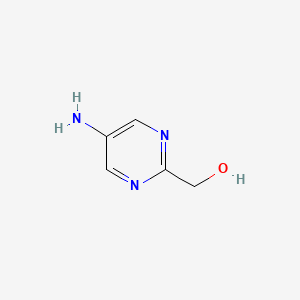
(5-Aminopyrimidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Aminopyrimidin-2-yl)methanol is a heterocyclic compound with the molecular formula C5H7N3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(5-Aminopyrimidin-2-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrimidine with formaldehyde and ammonia. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the reaction of 2-chloropyrimidine with formaldehyde and ammonia in the presence of a catalyst, followed by purification steps such as crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Aminopyrimidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (5-Aminopyrimidin-2-yl)methanal.
Reduction: The compound can be reduced to form (5-Aminopyrimidin-2-yl)methane.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: (5-Aminopyrimidin-2-yl)methanal
Reduction: (5-Aminopyrimidin-2-yl)methane
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(5-Aminopyrimidin-2-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: This compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-Aminopyrimidin-2-yl)methanol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidine: Similar in structure but lacks the hydroxyl group.
(5-Aminopyrimidin-2-yl)methanal: An oxidized form of (5-Aminopyrimidin-2-yl)methanol.
(5-Aminopyrimidin-2-yl)methane: A reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both an amino group and a hydroxyl group on the pyrimidine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C5H7N3O |
|---|---|
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
(5-aminopyrimidin-2-yl)methanol |
InChI |
InChI=1S/C5H7N3O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3,6H2 |
InChI-Schlüssel |
GARSQUKBOPVGKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11809434.png)



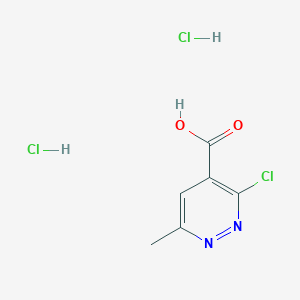


![5-Chloro-N-isobutylbenzo[d]isoxazol-3-amine](/img/structure/B11809478.png)
![7-Ethoxy-2-methylbenzo[d]thiazole](/img/structure/B11809483.png)
